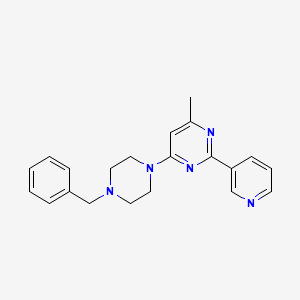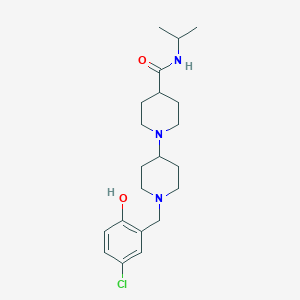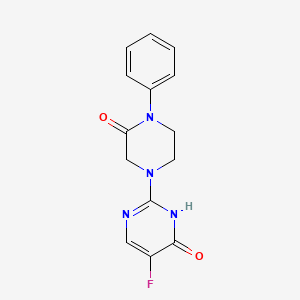
4-(4-benzylpiperazin-1-yl)-6-methyl-2-pyridin-3-ylpyrimidine
描述
4-(4-benzylpiperazin-1-yl)-6-methyl-2-pyridin-3-ylpyrimidine, also known as PNU-22394, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidine derivatives and is a potent antagonist of the NMDA receptor.
作用机制
4-(4-benzylpiperazin-1-yl)-6-methyl-2-pyridin-3-ylpyrimidine is a potent antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 4-(4-benzylpiperazin-1-yl)-6-methyl-2-pyridin-3-ylpyrimidine can prevent the overstimulation of neurons and reduce the risk of neuronal damage.
Biochemical and Physiological Effects:
4-(4-benzylpiperazin-1-yl)-6-methyl-2-pyridin-3-ylpyrimidine has been shown to have a variety of biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antidepressant effects and can reduce anxiety in animal models.
实验室实验的优点和局限性
One of the main advantages of 4-(4-benzylpiperazin-1-yl)-6-methyl-2-pyridin-3-ylpyrimidine is its potent neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. However, its limitations include its poor solubility and low bioavailability, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of 4-(4-benzylpiperazin-1-yl)-6-methyl-2-pyridin-3-ylpyrimidine. One area of research could focus on improving its solubility and bioavailability to make it a more viable candidate for clinical use. Another area of research could focus on its potential therapeutic applications in other diseases, such as epilepsy and traumatic brain injury. Additionally, further studies could investigate the mechanisms underlying its neuroprotective effects and its potential interactions with other drugs.
科学研究应用
4-(4-benzylpiperazin-1-yl)-6-methyl-2-pyridin-3-ylpyrimidine has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
属性
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-methyl-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-17-14-20(24-21(23-17)19-8-5-9-22-15-19)26-12-10-25(11-13-26)16-18-6-3-2-4-7-18/h2-9,14-15H,10-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOHJJWAHSWMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate](/img/structure/B4257362.png)

![5-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4257375.png)

![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B4257387.png)
![7-acetyl-2-methyl-N-[2-(pyridin-2-ylthio)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B4257394.png)
![(3S)-3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-2-azepanone](/img/structure/B4257396.png)

![6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide](/img/structure/B4257410.png)
![1-(1H-imidazol-1-ylmethyl)-N-[3-(4-methoxyphenoxy)propyl]-N-methylcyclopropanecarboxamide](/img/structure/B4257415.png)
![1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone](/img/structure/B4257419.png)
![5-(3-phenoxypropanoyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4257422.png)
![4-[(1-{[(2-chlorobenzyl)thio]acetyl}piperidin-2-yl)methyl]morpholine](/img/structure/B4257423.png)
![ethyl 1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4257442.png)